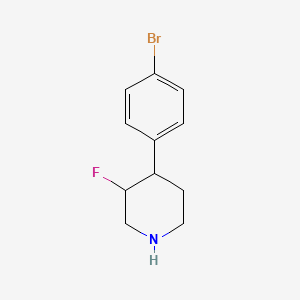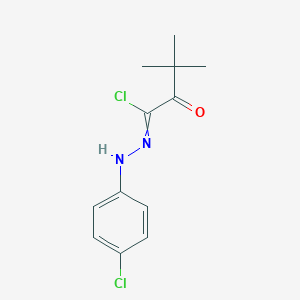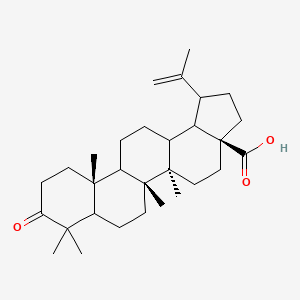
Betunolic acid;Liquidambaric acid;(+)-Betulonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betulonic acid is a naturally occurring pentacyclic triterpenoid compound found in the bark of birch trees and other plants. It is known for its diverse biological activities, including antiviral, antitumor, antimicrobial, and anti-inflammatory properties . Betulonic acid has garnered significant interest in scientific research due to its potential therapeutic applications.
准备方法
Betulonic acid can be synthesized from betulin, a compound also found in birch bark. The synthesis involves the oxidation of betulin using various reagents. One common method is the use of Jones reagent (chromium trioxide in sulfuric acid) to oxidize betulin to betulonic acid . Another method involves a two-step oxidation process using Swern oxidation followed by oxidation with potassium permanganate . Industrial production methods often involve the extraction of betulin from birch bark, followed by chemical synthesis to convert it into betulonic acid.
化学反应分析
Betulonic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate, chromium trioxide, and sodium borohydride . For example, the reduction of betulonic acid with sodium borohydride yields betulinic acid . The major products formed from these reactions include betulinic acid and other derivatives with potential biological activities.
科学研究应用
Betulonic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology and medicine, betulonic acid has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells . It also exhibits antiviral properties, making it a potential candidate for the development of antiviral drugs . Additionally, betulonic acid has been studied for its anti-inflammatory and antimicrobial activities . In the industrial sector, betulonic acid is used in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of betulonic acid involves its interaction with various molecular targets and pathways. Betulonic acid induces apoptosis in cancer cells by affecting mitochondrial membrane potential and activating caspases, which are enzymes involved in the apoptotic process . It also inhibits the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells . Additionally, betulonic acid modulates the immune response by inhibiting nuclear factor-kappa B (NF-κB), a protein complex that plays a key role in regulating the immune system’s response to inflammation .
相似化合物的比较
Betulonic acid is structurally similar to other lupane-type pentacyclic triterpenoids, such as betulinic acid, betulin, and 23-hydroxybetulinic acid . betulonic acid is unique in its specific biological activities and therapeutic potential. For example, while betulinic acid is known for its anticancer properties, betulonic acid has shown broader antiviral and antimicrobial activities . The structural differences between these compounds result in variations in their biological activities and mechanisms of action.
Similar Compounds::- Betulinic acid
- Betulin
- 23-hydroxybetulinic acid
- Oleanolic acid
Betulonic acid stands out due to its diverse range of biological activities and potential therapeutic applications, making it a valuable compound in scientific research and pharmaceutical development.
属性
分子式 |
C30H46O3 |
|---|---|
分子量 |
454.7 g/mol |
IUPAC 名称 |
(3aS,5aR,5bR,11aR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-22,24H,1,8-17H2,2-7H3,(H,32,33)/t19?,20?,21?,22?,24?,27-,28+,29+,30-/m0/s1 |
InChI 键 |
SLJTWDNVZKIDAU-YEJXYDCHSA-N |
手性 SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(=O)C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)O |
规范 SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


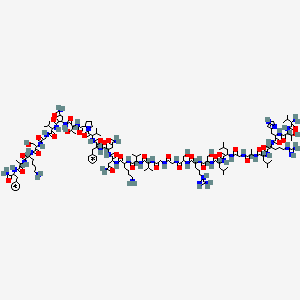
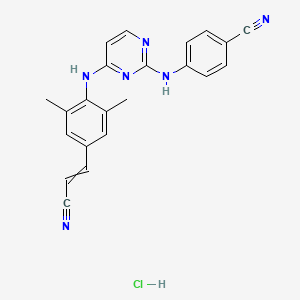
![[2-[(8S,9S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B14792150.png)
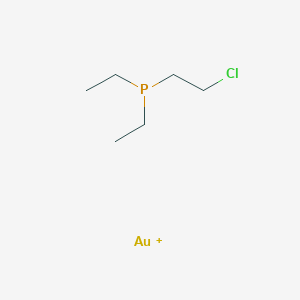
![8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14792158.png)
![2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14792164.png)
![5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxopiperidine-3-carbonitrile](/img/structure/B14792171.png)
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14792179.png)
![tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B14792197.png)

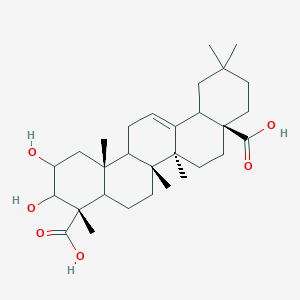
![sodium;4-[[5-[[4-[4-[2-[4-[[4-[3-[[3-carboxy-1-(2-chlorophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate](/img/structure/B14792205.png)
